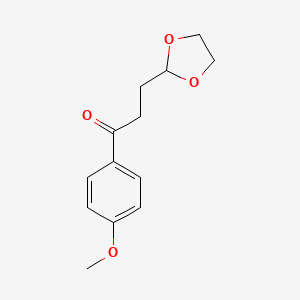
CINROMIDE
Descripción general
Descripción
CINROMIDE: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylprop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CINROMIDE can be achieved through several methods:
Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylacetic acid.
Amidation Reaction: The 3-bromophenylacetic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with ethylamine to form 3-(3-bromophenyl)-N-ethylacetamide.
Dehydration: The final step involves the dehydration of 3-(3-bromophenyl)-N-ethylacetamide using a dehydrating agent such as phosphorus oxychloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: CINROMIDE can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products Formed
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
CINROMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of CINROMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylprop-2-enamide group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-bromophenyl)-N-ethylprop-2-enamide: Similar structure but with the bromine atom in the para position.
3-(3-chlorophenyl)-N-ethylprop-2-enamide: Similar structure with a chlorine atom instead of bromine.
3-(3-bromophenyl)-N-methylprop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
CINROMIDE is unique due to the specific positioning of the bromine atom and the ethylprop-2-enamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H12BrNO |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14) |
Clave InChI |
LDCXGZCEMNMWIL-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C=CC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8797871.png)

![N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B8797883.png)
